

# Application Notes & Protocols: Celesticetin in Combinatorial Biosynthesis of Novel Antibiotics

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## Compound of Interest

Compound Name: **Celesticetin**

Cat. No.: **B15582771**

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This document provides detailed application notes and experimental protocols for leveraging the **celesticetin** biosynthetic pathway in the combinatorial biosynthesis of novel lincosamide antibiotics. The methodologies outlined herein are based on established research demonstrating the flexibility of key enzymes in the **celesticetin** and lincomycin biosynthetic pathways to generate a diverse library of new antibiotic candidates.

## Introduction to Lincosamide Combinatorial Biosynthesis

Lincosamide antibiotics, such as the clinically important lincomycin and its semi-synthetic derivative clindamycin, are potent inhibitors of bacterial protein synthesis.<sup>[1][2][3]</sup> The biosynthesis of these complex molecules involves a series of enzymatic reactions that assemble an amino acid and an amino sugar moiety.<sup>[3][4]</sup> **Celesticetin**, another naturally occurring lincosamide, shares a common biosynthetic origin with lincomycin but differs in its appended moieties, notably the presence of a salicylate group.<sup>[4][5]</sup>

Recent advances in understanding the biosynthetic gene clusters of lincomycin (lmb) and **celesticetin** (ccb) have revealed the remarkable substrate promiscuity of several key enzymes.<sup>[5][6]</sup> This enzymatic flexibility provides a powerful platform for combinatorial biosynthesis, a strategy that involves mixing and matching biosynthetic genes and feeding unnatural precursors to generate novel chemical entities with potentially enhanced pharmacological

properties.<sup>[7][8]</sup> This approach has been successfully employed to create a library of over 150 novel lincosamide derivatives by combining elements from the lincomycin and **celesticetin** pathways.<sup>[1][5]</sup>

This guide focuses on the practical application of these principles, providing protocols for precursor-directed biosynthesis and in vitro combinatorial synthesis to generate novel **celesticetin** analogs.

## Key Enzymes in Celesticetin Combinatorial Biosynthesis

The generation of novel lincosamides through combinatorial biosynthesis hinges on the relaxed substrate specificity of several key enzymes from the **celesticetin** and lincomycin pathways.

- Ccb2 (Acyl-CoA Ligase): This enzyme is responsible for the activation of salicylic acid by adenylation in the final step of **celesticetin** biosynthesis.<sup>[1][5]</sup> Ccb2 exhibits broad substrate specificity and can activate a variety of benzoic acid derivatives.<sup>[1]</sup>
- Ccb1 (Acyltransferase): Ccb1 transfers the activated acyl-CoA conjugate to the desalicetin core.<sup>[1][5]</sup> It belongs to the WS/DGAT protein family and, unusually for this family, is involved in secondary metabolite biosynthesis, showing specificity for benzoyl derivative-CoA conjugates.<sup>[1][5]</sup>
- CcbF and LmbF (PLP-dependent enzymes): These homologous enzymes catalyze a key branching point in the lincosamide pathways.<sup>[2][9]</sup> LmbF catalyzes a  $\beta$ -elimination to form a sulfhydryl group, while CcbF catalyzes a decarboxylation-coupled oxidative deamination.<sup>[1][2][9]</sup> Their differing catalytic activities contribute to the structural diversity of the final products.
- LmbC and CcbC (Adenylation Domains): These domains are responsible for recognizing and activating the amino acid precursors.<sup>[10]</sup> LmbC activates 4-propyl-L-proline, while CcbC activates L-proline.<sup>[10]</sup> The substrate flexibility of LmbC has been exploited to incorporate longer alkyl side chains.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the substrate flexibility of key enzymes involved in the combinatorial biosynthesis of **celesticetin** analogs.

Table 1: Substrate Specificity of Ccb2 and Ccb1 in Precursor Feeding Studies with *Streptomyces caelestis*[[1](#)]

Precursor Fed (Benzoic Acid Derivative)	Incorporation into Novel Lincosamide
5-aminobenzoic acid	Yes
Benzoic acid	Yes
7-methylbenzoic acid	Yes
15-aminobenzoic acid	Yes
16-chlorobenzoic acid	Yes
18-aminobenzoic acid	Yes
19-methylbenzoic acid	Yes
23-dihydroxybenzoic acid	Yes
25-dihydroxybenzoic acid	Yes
26-amino-2-hydroxybenzoic acid	Yes

## Experimental Protocols

This protocol describes the feeding of benzoic acid derivatives to cultures of *Streptomyces caelestis* to generate novel **celesticetin** analogs.

### Materials:

- *Streptomyces caelestis* strain
- Agar culture medium (e.g., ISP Medium 2)
- Benzoic acid derivatives (see Table 1 for examples)
- Solvents for extraction (e.g., ethyl acetate)

- LC-MS instrumentation

#### Procedure:

- Prepare Culture Plates: Prepare agar plates with a suitable medium for *S. caelestis* growth.
- Supplement with Precursors: Supplement the agar medium with the desired benzoic acid derivative at a final concentration of 1-5 mM.
- Inoculation: Inoculate the plates with a fresh culture of *S. caelestis*.
- Incubation: Incubate the plates at the optimal temperature for *S. caelestis* growth (typically 28-30°C) for 7-10 days.
- Extraction: After incubation, extract the agar and mycelium with an appropriate organic solvent such as ethyl acetate.
- Analysis: Concentrate the extract and analyze by LC-MS to identify the presence of novel lincosamide compounds based on their mass-to-charge ratio.

This protocol outlines the in vitro reconstitution of the later steps of the lincosamide biosynthetic pathway to generate hybrid molecules.

#### Materials:

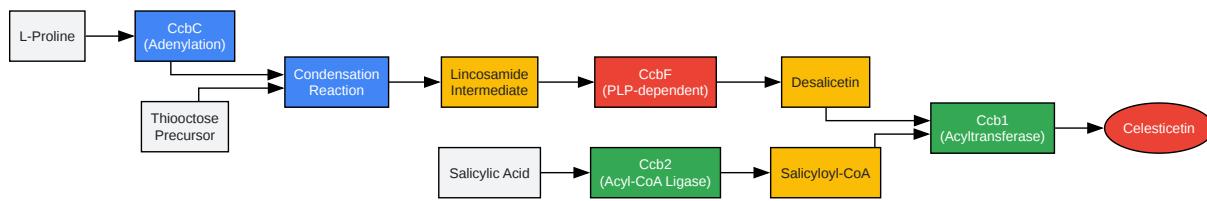
- Purified recombinant enzymes: Ccb1, Ccb2, and upstream post-condensation biosynthetic proteins from the **celesticetin** pathway.
- Lincomycin and **celesticetin** biosynthetic intermediates (e.g., desalicetin).
- Benzoic acid derivatives.
- ATP, Coenzyme A.
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>).
- LC-MS instrumentation.

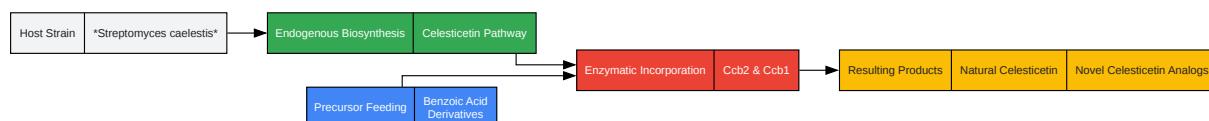
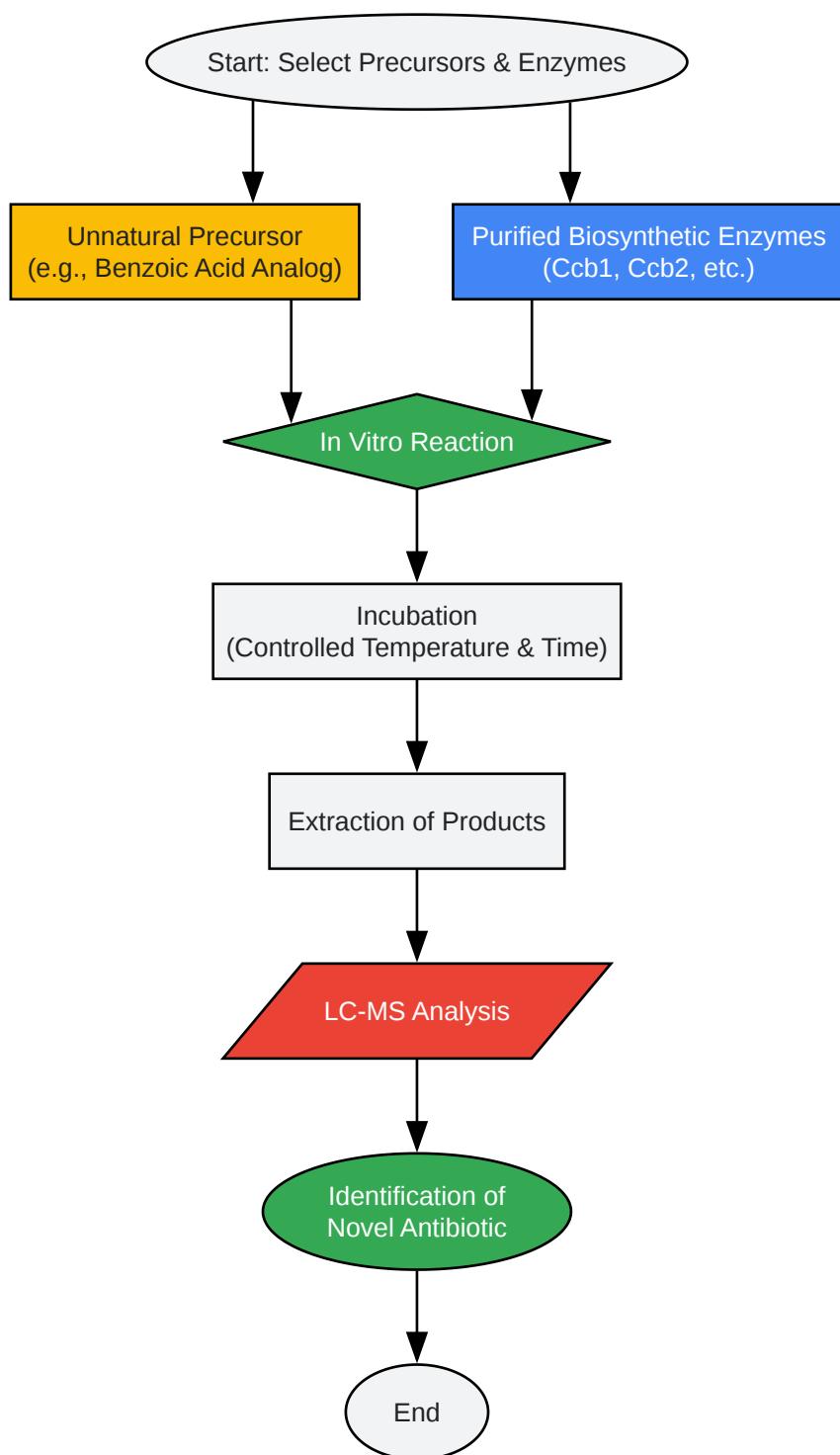
**Procedure:**

- Enzyme Expression and Purification: Express and purify the required enzymes (Ccb1, Ccb2, etc.) using standard molecular biology techniques.
- In Vitro Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, the desired benzoic acid derivative, the lincosamide intermediate, and the purified enzymes.
- Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
- Quenching: Stop the reaction by adding a quenching solution (e.g., methanol).
- Analysis: Centrifuge the reaction mixture to pellet any precipitated protein and analyze the supernatant by LC-MS to detect the formation of novel hybrid lincosamides.

## Visualizations

The following diagrams illustrate the key pathways and workflows involved in the combinatorial biosynthesis of novel antibiotics using **celesticetin**'s machinery.





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